5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride
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Overview
Description
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile;hydrochloride is a complex organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Mechanism of Action
The mechanism of action of 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-cyano-3-pyridylcarbonyl)-5’,8’-difluorospiro[piperidine-4,2’(1’H)-quinazoline]-4’-amine: Shares a similar quinazoline core but differs in the substituents and functional groups.
(4-amino-5,8-difluoro-1H-spiro[piperidine-4,2-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone: Used in PET imaging studies, highlighting its application in medical diagnostics.
Uniqueness
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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